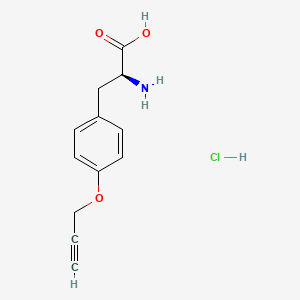
1,2-Dimethylcyclopentadienyllithium
Vue d'ensemble
Description
1,2-Dimethylcyclopentadienyllithium, also known as DMCPD, is a type of organolithium compound that is used in organic synthesis. It is a colorless, highly reactive liquid that is soluble in organic solvents. Due to its stability and reactivity, it is used as a reagent in a variety of reactions, including Grignard reactions, Wittig reactions, and hydroboration reactions. In addition, it has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and natural products.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
1,2-Dimethylcyclopentadienyllithium has been explored in various chemical syntheses and structural studies. For instance, the compound played a crucial role in the synthesis of hydrocarbons capable of diyl formation, demonstrating its utility in creating complex organic structures (Wittig, 1980). Additionally, it was integral to the study of five-membered-ring amine chelated aryllithium reagents, where its behavior in different ethereal solvents was analyzed (Reich et al., 2001).
Polymer Chemistry
In the field of polymer chemistry, similar lithium compounds have been used to initiate the creation of polybutadienyllithium systems, leading to the development of new telechelic ionomers (Lindsell et al., 1990). This highlights the potential of this compound in polymer synthesis and modification.
Organometallic Chemistry
Organometallic chemistry has seen the use of this compound in the creation of unique complexes and in the study of aggregation and reactivity of phenyllithium solutions, which are closely related to the behavior of this compound in similar contexts (Granitzka et al., 2012).
Advanced Organic Reactions
The compound has been utilized in advanced organic reactions, such as in the Suzuki cross-couplings of unactivated secondary alkyl halides (Saito & Fu, 2007), demonstrating its versatility in facilitating complex chemical transformations.
Propriétés
IUPAC Name |
lithium;1,5-dimethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9.Li/c1-6-4-3-5-7(6)2;/h3-5H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMIDFKQFVWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)



![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)